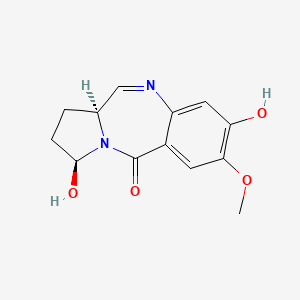

Neothramycin A

Descripción

This compound has been reported in Streptomyces with data available.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

59593-16-7 |

|---|---|

Fórmula molecular |

C13H14N2O4 |

Peso molecular |

262.26 g/mol |

Nombre IUPAC |

(6aS,9S)-3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3/t7-,12-/m0/s1 |

Clave InChI |

FXMOIYLVKOALHC-MADCSZMMSA-N |

SMILES isomérico |

COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@@H]3O)C=N2)O |

SMILES canónico |

COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |

Apariencia |

Solid powder |

Otros números CAS |

59593-16-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Neothramycin A; Antibiotic MC-916-A; MC-916-A |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of Neothramycin A from Streptomyces: A Technical Guide

Abstract

Neothramycin A, a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent originally isolated from the fermentation broth of Streptomyces sp. MC916-C4.[1] This document provides a comprehensive technical overview of the discovery of this compound, including detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the compound, and its structural elucidation. Quantitative data on its biological activity and physicochemical properties are presented in structured tables for clarity. Furthermore, this guide includes diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important natural product.

Introduction

The pyrrolobenzodiazepines (PBDs) are a family of sequence-selective DNA-alkylating compounds with significant antitumor properties.[3] Neothramycin, existing as a mixture of two stereoisomers, this compound and B, was first isolated by Umezawa and colleagues.[1] These compounds exhibit a range of biological activities, including antitumor and antiprotozoal effects.[1] The mechanism of action involves the inhibition of DNA-dependent RNA and DNA polymerases through covalent binding to guanine residues in the minor groove of DNA.[1] This technical guide serves as a resource for researchers interested in the discovery, production, and characterization of this compound and its analogs.

Fermentation of Streptomyces sp. MC916-C4

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MC916-C4. The following protocol is a representative method for cultivation and antibiotic production.

Culture Conditions

Table 1: Fermentation Parameters for Neothramycin Production

| Parameter | Value/Condition |

| Producing Organism | Streptomyces sp. MC916-C4 |

| Seed Medium | Tryptone Soya Broth (TSB) |

| Production Medium | ISP4 Broth (Starch, Casein, and Minerals) |

| Inoculum | 5% (v/v) from a 3-day old seed culture |

| Incubation Temperature | 30°C |

| Agitation | 160 rpm (rotary shaker) |

| Fermentation Time | 7-11 days |

| Initial pH | 7.0 |

Experimental Protocol: Fermentation

-

Seed Culture Preparation: A single colony of Streptomyces sp. MC916-C4 is used to inoculate a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB). The culture is incubated at 30°C on a rotary shaker at 160 rpm for 3 days.

-

Production Culture: A 5% (v/v) inoculum from the seed culture is transferred to a 1 L flask containing 200 mL of ISP4 broth.

-

Incubation: The production culture is incubated at 30°C with agitation at 160 rpm for 7 to 11 days.

-

Monitoring: The production of Neothramycin can be monitored by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

References

The Total Synthesis of Neothramycin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neothramycin A and B are potent antitumor antibiotics belonging to the pyrrolo[2,1-c][1]benzodiazepine (PBD) family. These natural products, isolated from Streptomyces sp., exhibit significant biological activity by binding to the minor groove of DNA. Their unique tricyclic core structure and stereochemical complexity have made them challenging and attractive targets for total synthesis. This technical guide provides an in-depth overview of the key synthetic strategies developed for this compound and B, focusing on the seminal work of Fukuyama and co-workers. Detailed experimental protocols for pivotal reactions, along with comprehensive quantitative data, are presented to serve as a valuable resource for researchers in synthetic organic chemistry and drug development.

Retrosynthetic Analysis and Core Synthetic Strategy

The central challenge in the synthesis of this compound and B lies in the stereoselective construction of the pyrrolo[2,1-c][1]benzodiazepine core. A common retrosynthetic approach involves the disconnection of the diazepine ring, leading to a substituted proline derivative and an anthranilic acid precursor. The key forward reaction is the formation of the seven-membered diazepine ring, which is often achieved through an intramolecular amidation or related cyclization reaction.

A logical workflow for the synthesis is depicted below:

Caption: General workflow for the total synthesis of this compound and B.

Key Synthetic Intermediates and Transformations

The Fukuyama synthesis of this compound and B hinges on a palladium-catalyzed carbonylation reaction to construct a key amide intermediate, followed by a reductive cyclization to form the core PBD structure.

Synthesis of the Pyrrolidine Moiety

The synthesis commences with the preparation of a suitably protected (2S,4R)-4-hydroxyproline derivative. This chiral building block provides the necessary stereochemistry for the final natural products.

Scheme 1: Synthesis of the Pyrrolidine Intermediate

Caption: Protection of (2S,4R)-4-hydroxyproline.

Synthesis of the Aniline Moiety and Coupling

A key innovation in the Fukuyama approach is the use of a palladium-catalyzed carbonylation to couple the protected proline derivative with an o-iodoaniline precursor. This reaction efficiently forms the amide bond that is crucial for the subsequent cyclization.

Scheme 2: Palladium-Catalyzed Carbonylation and Formation of the PBD Precursor

Caption: Palladium-catalyzed coupling of the aniline and proline fragments.

Reductive Cyclization to Form the PBD Core

The nitro group of the coupled product is then reduced, leading to a spontaneous intramolecular cyclization to form the tetracyclic PBD core.

Scheme 3: Reductive Cyclization

Caption: Formation of the PBD core via reductive cyclization.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the total synthesis of this compound and B.

1. Synthesis of (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester

To a solution of (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) and 2-nitrobenzoic acid (1.1 eq) in dry DMF is added HOBt (1.2 eq) and EDCI (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃, water, and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.

2. Synthesis of (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine

A solution of (S)-1-(2-nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in methanol is subjected to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (0.1 eq) for 6 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in toluene and heated at reflux for 2 hours with a Dean-Stark trap to effect cyclization. The solvent is removed in vacuo, and the resulting solid is purified by recrystallization to yield the tetracyclic PBD core.

3. Conversion to this compound and B

The tetracyclic intermediate is then elaborated to this compound and B through a series of functional group manipulations. This typically involves the reduction of the C11-ketone to the corresponding alcohol, followed by dehydration to form the exocyclic methylene group. The stereochemical outcome of the reduction and subsequent reactions determines the ratio of this compound and B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of this compound and B.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Amide Coupling | (2S,4R)-4-Hydroxy-L-proline methyl ester | (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | 85-95 |

| 2 | Reductive Cyclization | (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine | 70-80 |

| 3 | Reduction of C11-ketone | Tetracyclic PBD Core | C11-alcohol intermediate | 90-98 |

| 4 | Dehydration | C11-alcohol intermediate | This compound and B | 60-70 (as a mixture) |

Spectroscopic Data for Key Intermediates

** (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester **

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.50 (m, 4H, Ar-H), 4.85 (dd, J = 8.0, 4.0 Hz, 1H, NCH), 4.60 (m, 1H, CHOH), 3.80-3.60 (m, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 2.40-2.20 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 165.0, 147.0, 133.0, 131.0, 129.0, 124.0, 70.0, 59.0, 56.0, 52.5, 38.0.

-

IR (film): ν_max 3450, 1740, 1640, 1530 cm⁻¹.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₄N₂O₆, found.

** (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine **

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 4.50 (dd, J = 10.0, 4.0 Hz, 1H, NCH), 4.00-3.80 (m, 2H, NCH₂), 3.90 (s, 3H, OCH₃), 3.00-2.60 (m, 2H, CH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 164.0, 140.0, 135.0, 132.0, 128.0, 125.0, 120.0, 60.0, 56.0, 48.0, 30.0.

-

IR (film): ν_max 1680, 1645, 1600 cm⁻¹.

-

MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₂N₂O₃, found.

Conclusion

The total synthesis of this compound and B represents a significant achievement in natural product synthesis. The strategies developed, particularly the palladium-catalyzed carbonylation and reductive cyclization, provide an efficient and stereocontrolled route to the complex pyrrolo[2,1-c][1]benzodiazepine core. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this area, including the development of novel analogs with improved therapeutic properties. The continued exploration of new synthetic methodologies will undoubtedly lead to more efficient and versatile approaches to this important class of bioactive molecules.

References

An In-depth Technical Guide to the Mechanism of Action of Neothramycin A on DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, exerts its cytotoxic effects through a direct interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding to the DNA minor groove, the formation of a covalent adduct with guanine bases, and the subsequent cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and presents visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Covalent DNA Adduct Formation

This compound's primary mechanism of action is the inhibition of DNA-dependent DNA and RNA polymerases[3]. This inhibition is a direct consequence of its ability to bind to duplex DNA[3]. The binding process is characterized by the following key features:

-

Minor Groove Binding: this compound situates itself within the minor groove of the DNA double helix.

-

Covalent Adduct Formation: It forms a covalent bond with the exocyclic amino group (NH2) of guanine residues[3]. This reaction is slower compared to other members of the PBD family[3].

-

Duplex DNA Specificity: The binding and adduct formation occur specifically with double-stranded DNA[3].

This covalent modification of the DNA template sterically hinders the progression of DNA and RNA polymerases, thereby disrupting the critical cellular processes of replication and transcription. Unlike some DNA-binding agents, the binding of this compound does not cause a significant change in the melting temperature of the DNA[3].

DNA Binding Specificity

While this compound demonstrates a clear preference for guanine, the flanking nucleotide sequences can influence binding affinity. Studies on related PBDs, such as anthramycin and tomaymycin, have revealed a preference for 5'-Pu-G-Pu-3' sequences (where Pu is a purine) and a disfavor for 5'-Py-G-Py-3' sequences (where Py is a pyrimidine)[1][4]. The footprint of these molecules on DNA typically spans 3 to 4 base pairs[1][4].

Quantitative Data

Precise quantitative data for this compound is limited in the publicly available literature. The following tables summarize the available data for this compound and its close structural analogs, the pyrrolobenzodiazepines (PBDs), to provide a comparative context.

| Compound | Parameter | Value | Cell Line/Conditions | Reference |

| Neothramycin | IC50 | 390 ng/mL | MRC-5 | [3] |

| Neothramycin | IC50 | ~1 µg/mL | Malaria (in vitro) | [3] |

Table 1: Cytotoxicity of this compound

| Compound Class | Parameter | Value Range | Notes | Reference |

| PBDs | Sequence Preference | 5'-Pu-G-Pu-3' | Most preferred binding sequence. | [1][4] |

| PBDs | Sequence Disfavor | 5'-Py-G-Py-3' | Least preferred binding sequence. | [1] |

| PBDs | DNA Footprint | 3-4 base pairs | The region of DNA protected from cleavage by the bound drug. | [1][4] |

Table 2: DNA Binding Characteristics of Pyrrolobenzodiazepines (PBDs)

| Compound | Cell Line | IC50 (nM) | Reference |

| SJG-136 (PBD dimer) | HCT-116 (colon) | 0.1-0.3 | [5] |

| SJG-136 (PBD dimer) | HT-29 (colon) | 0.1-0.3 | [5] |

| SJG-136 (PBD dimer) | SW620 (colon) | 0.1-0.3 | [5] |

| SJG-136 (PBD dimer) | HCT-8 (colon, mdr-1 expressing) | 2.3 | [5] |

| SJG-136 (PBD dimer) | HCT-15 (colon, mdr-1 expressing) | 3.7 | [5] |

| PBD monomers | Various cancer cell lines | low to mid picomolar | [6] |

Table 3: Cytotoxicity of other Pyrrolobenzodiazepines (PBDs)

Cellular Response to this compound-induced DNA Damage

The formation of this compound-DNA adducts triggers a cascade of cellular events known as the DNA Damage Response (DDR). This complex signaling network aims to repair the damaged DNA, and if the damage is too extensive, to initiate programmed cell death (apoptosis).

DNA Damage Response Pathway

While the specific DDR pathway activated by this compound has not been fully elucidated, the response to other bulky DNA adducts and PBDs suggests the involvement of the Nucleotide Excision Repair (NER) pathway.

Induction of Apoptosis

If the DNA damage caused by this compound is irreparable, the cell undergoes apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where this compound binds.

Objective: To determine the nucleotide sequence protected by this compound from enzymatic cleavage.

Principle: A DNA-binding ligand will protect the region of DNA it is bound to from cleavage by a DNA-cleaving agent, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Protocol:

-

DNA Fragment Preparation:

-

Select a DNA fragment of interest (100-200 bp) containing potential guanine-rich binding sites.

-

Label one end of one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

-

Include a control reaction with no this compound.

-

Allow the binding to reach equilibrium (incubation time may need to be optimized).

-

-

DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to each reaction.

-

Incubate for a short, optimized period to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).

-

-

Analysis:

-

Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The region where this compound was bound will show a gap in the DNA ladder (the footprint) compared to the control lane.

-

A sequencing ladder of the same DNA fragment should be run alongside to precisely identify the protected nucleotide sequence.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of this compound to a DNA fragment and can be adapted to estimate binding affinity.

Objective: To detect the formation of a this compound-DNA complex.

Principle: A DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment. This "shift" in mobility indicates a binding event.

Protocol:

-

Probe Preparation:

-

Synthesize a short double-stranded DNA oligonucleotide (20-50 bp) containing a putative this compound binding site.

-

Label the probe with a radioactive or non-radioactive tag.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer.

-

Include a control reaction with no this compound.

-

-

Electrophoresis:

-

Load the samples onto a native (non-denaturing) polyacrylamide gel.

-

Run the gel at a constant voltage until the unbound probe has migrated a sufficient distance.

-

-

Detection:

-

Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging.

-

A band with slower mobility compared to the free probe indicates the formation of a this compound-DNA complex. The intensity of the shifted band will increase with higher concentrations of this compound.

-

Cell Viability (MTT) Assay

This assay is used to quantify the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound.

-

Include untreated control wells.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

This compound represents a potent DNA-damaging agent with a well-defined mechanism of action centered on the covalent alkylation of guanine in the minor groove of DNA. This action leads to the inhibition of essential cellular processes and the induction of apoptosis, forming the basis of its antitumor activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other pyrrolobenzodiazepines. Further research is warranted to obtain more precise quantitative data on its binding affinity, polymerase inhibition, and cytotoxicity across a broader range of cancer cell lines to fully elucidate its therapeutic window and potential for clinical application.

References

- 1. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neothramycin - Wikipedia [en.wikipedia.org]

- 4. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. adcreview.com [adcreview.com]

Neothramycin A and B Stereoisomers: A Technical Guide to Their Synthesis, Separation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neothramycin, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, exhibits significant anticancer and antiprotozoal activities. It exists as a mixture of two stereoisomers, Neothramycin A and Neothramycin B, which readily interconvert in aqueous solutions. This dynamic equilibrium presents a considerable challenge in the individual characterization of their biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and B, including their mechanism of action, a summary of their biological activities, and detailed, albeit generalized, experimental protocols for their synthesis and separation. Furthermore, this guide outlines potential strategies to address the challenges posed by their interconversion and explores their impact on cellular signaling pathways.

Introduction

Neothramycin is a potent antitumor antibiotic isolated from Streptomyces sp.[1]. Its structure features a pyrrolo[1][2]benzodiazepine core, which is responsible for its biological activity. Neothramycin exists as two stereoisomers, designated as A and B, which are epimers at the C-11a position. A critical characteristic of these isomers is their facile interconversion in aqueous media, leading to an equilibrium mixture[1]. This property has historically complicated the attribution of specific biological effects to each individual stereoisomer.

The primary mechanism of action for Neothramycin involves the covalent binding to the minor groove of duplex DNA, with a preference for guanine bases[1]. This interaction effectively inhibits the progression of DNA-dependent RNA and DNA polymerases, ultimately leading to cytotoxicity in rapidly dividing cells[1].

Biological Activity

The biological activity of Neothramycin has been evaluated primarily as a mixture of the A and B stereoisomers. The available data demonstrates a broad spectrum of antitumor and antiprotozoal activities.

Anticancer Activity

The Neothramycin mixture has shown efficacy against a range of experimental tumor models. However, a direct comparison of the individual activities of this compound and B is not available in the public domain due to their rapid interconversion in aqueous assay conditions.

| Cell Line/Tumor Model | Activity Metric | Value | Reference |

| Yoshida Sarcoma (in rats) | - | Active | [1] |

| Leukemia P388 (in mice) | - | Active | [1] |

| Sarcoma 180 (in mice) | - | Active | [1] |

| Ehrlich Ascites Carcinoma | - | Active | [1] |

| Walker Carcinosarcoma-256 | - | Active | [1] |

| Leukemia L-1210 (in mice) | - | Light Activity | [1] |

| MRC-5 (human fetal lung fibroblast) | IC50 | 390 ng/mL | [1] |

Antiprotozoal Activity

Neothramycin has also demonstrated activity against the malaria parasite.

| Organism | Activity Metric | Value | Reference |

| Malaria | IC50 | ~1 µg/mL | [1] |

Experimental Protocols

The following protocols are generalized from the available literature. Researchers should consult the primary references and optimize conditions as necessary.

Total Synthesis of this compound and B

The total synthesis of this compound and B has been reported, providing a means to access these molecules for further study. The following is a generalized workflow based on published synthetic routes.

Caption: Generalized workflow for the total synthesis of this compound and B.

Protocol:

-

Assembly of the Pyrrolo[1][2]benzodiazepine Core: This typically involves the condensation of a suitably protected L-hydroxyproline derivative with a substituted anthranilic acid or a related aromatic precursor.

-

Introduction of the Side Chain: The side chain, which ultimately forms the dihydropyran ring, is introduced through various coupling strategies.

-

Formation of the Carbinolamine: The critical carbinolamine functionality at C-11 is often formed in the final steps of the synthesis, which leads to the formation of both this compound and B.

-

Purification: The crude product is purified using standard chromatographic techniques.

Note: Detailed, step-by-step protocols with specific reagents, reaction conditions, and yields are proprietary or require access to specialized chemical literature.

Chiral Separation of this compound and B

Due to their stereoisomeric nature, the separation of this compound and B requires chiral chromatography.

Proposed Protocol (Requires Validation):

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) or a macrocyclic antibiotic, would be a suitable starting point.

-

Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is recommended to minimize the on-column interconversion that occurs in aqueous solutions.

-

Detection: UV detection at a wavelength where the PBD chromophore absorbs (typically around 320 nm).

-

Optimization: The mobile phase composition and flow rate should be optimized to achieve baseline separation of the two stereoisomers.

Note: The rapid interconversion of the isomers in solution, even in some organic solvents, remains a significant challenge. The collected fractions of pure isomers should be stored in a non-aqueous, aprotic solvent at low temperature and used immediately for biological assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the Neothramycin isomer (A or B, if isolated) or the equilibrium mixture in a suitable non-aqueous solvent (e.g., DMSO). Make serial dilutions in the cell culture medium immediately before addition to the cells.

-

Treatment: Treat the cells with a range of concentrations of the Neothramycin solution. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: A typical workflow for determining the cytotoxicity of Neothramycin.

Mechanism of Action and Signaling Pathways

The established mechanism of action of Neothramycin is its interaction with DNA. This initial event triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR).

Caption: Signaling cascade initiated by Neothramycin's interaction with DNA.

The formation of Neothramycin-DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA repair machinery. This recognition activates key sensor proteins of the DDR pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Activation of these kinases initiates a signaling cascade that can lead to two primary outcomes:

-

Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair. This is often mediated by the tumor suppressor protein p53 and its downstream targets.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death).

Challenges and Future Directions

The primary challenge in the study of this compound and B remains their interconversion in aqueous solution. Future research should focus on:

-

Development of Stable Analogs: Synthesizing analogs of this compound and B that are locked in their respective conformations would allow for a definitive assessment of their individual biological activities.

-

Non-Aqueous Assay Conditions: Exploring and validating biological assays that can be performed in non-aqueous or low-water content solvent systems could help to minimize interconversion during the experiment.

-

Advanced Analytical Techniques: Utilizing techniques such as capillary electrophoresis coupled with mass spectrometry (CE-MS) could potentially allow for the simultaneous separation and quantification of the isomers during a biological assay.

-

Proteomics and Metabolomics: In-depth proteomic and metabolomic studies of cancer cells treated with the Neothramycin mixture could provide a more detailed understanding of the downstream signaling pathways affected and potentially reveal subtle differences in the cellular response that could be linked back to the individual isomers.

Conclusion

This compound and B are promising antitumor agents with a well-defined primary mechanism of action. However, their stereochemical instability has been a significant hurdle in the complete elucidation of their individual structure-activity relationships. The development of innovative synthetic and analytical methodologies will be crucial to unlocking the full therapeutic potential of these fascinating molecules. The protocols and information provided in this guide serve as a foundation for researchers to design and execute further studies aimed at overcoming these challenges.

References

An In-depth Technical Guide on the Antiprotozoal Effects of Neothramycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, has demonstrated a range of biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the existing research on the antiprotozoal properties of this compound. It consolidates available quantitative data on its efficacy against various protozoan parasites, details the experimental methodologies employed in these studies, and visually represents the compound's mechanism of action and relevant experimental workflows. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiprotozoal agents.

Introduction

Protozoan infections, such as malaria, trypanosomiasis, and leishmaniasis, continue to pose a significant global health burden, affecting millions of individuals, particularly in tropical and subtropical regions. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery of new and effective antiprotozoal agents with novel mechanisms of action.

This compound, originally isolated from Streptomyces species, belongs to the PBD family of antibiotics, which are known for their ability to bind to the minor groove of DNA.[1] This interaction with DNA forms the basis of their biological activity, primarily through the inhibition of essential cellular processes such as DNA replication and transcription.[1] While extensively studied for its anticancer properties, the antiprotozoal potential of this compound remains a less explored but promising area of research. This guide synthesizes the current knowledge on the antiprotozoal effects of this compound, providing a detailed technical resource for the scientific community.

Mechanism of Action

The primary mechanism of action of this compound, consistent with other PBD antibiotics, involves its covalent binding to the minor groove of duplex DNA.[1] Specifically, this compound targets the NH2 group of guanine residues.[1] This binding event leads to the inhibition of DNA-dependent RNA and DNA polymerases, thereby disrupting the processes of transcription and replication, which are vital for parasite survival and proliferation.[3]

References

- 1. Antiprotozoal activity of dehydroabietic acid derivatives against Leishmania donovani and Trypanosoma cruzi - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

Neothramycin A: A Technical Guide to a Pyrrolo(1,4)benzodiazepine Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neothramycin A, a member of the pyrrolo(1,4)benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent with a unique mechanism of action targeting the minor groove of DNA. This technical guide provides an in-depth overview of this compound, encompassing its biological activity, mechanism of action, pharmacokinetics, and synthetic pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development efforts in the field of cancer chemotherapy.

Introduction

This compound and its stereoisomer Neothramycin B are naturally occurring antibiotics isolated from Streptomyces species.[1] These compounds belong to the pyrrolo(1,4)benzodiazepine (PBD) family, which is characterized by a unique tricyclic system that allows for covalent binding to the minor groove of DNA.[2] This interaction with DNA is the basis for their potent cytotoxic and antitumor properties. Neothramycins exist as an equilibrium mixture of A and B forms in aqueous solution.[1] This document will focus on the collective entity, referred to as Neothramycin, with a primary emphasis on its role as an anticancer agent.

Biological Activity

Neothramycin exhibits a range of biological activities, including antibacterial, antiprotozoal, and most notably, antitumor effects.

Cytotoxicity

Table 1: Cytotoxicity of Neothramycin

| Cell Line/Organism | IC50 Value | Reference |

| MRC-5 (Human fetal lung fibroblast) | 390 ng/mL | [1] |

| Plasmodium falciparum (Malaria) | ~1 µg/mL | [1] |

In Vivo Antitumor Activity

Neothramycin has shown efficacy in several murine tumor models, which is a characteristic feature of PBD antibiotics.

Table 2: In Vivo Antitumor Activity of Neothramycin in Murine Models

| Tumor Model | Activity |

| Yoshida sarcoma (rats) | Active |

| Leukemia P388 | Active |

| Sarcoma 180 | Active |

| Ehrlich Ascites carcinoma | Active |

| Walker carcinosarcoma-256 | Active |

| Leukemia L-1210 | Light activity |

Mechanism of Action: DNA Binding

The primary mechanism of action of Neothramycin is its ability to bind covalently to the minor groove of duplex DNA.[1] This interaction inhibits essential cellular processes such as DNA replication and transcription by interfering with the function of DNA and RNA polymerases.[1]

DNA Binding Specificity

Neothramycin, like other PBDs, exhibits a preference for binding to guanine bases. Specifically, it forms a covalent bond between its C11 position and the N2 position of a guanine residue located in the minor groove of the DNA.[1] This binding is highly specific for duplex DNA.[1]

Quantitative Analysis of DNA Binding

While specific dissociation constants (Kd) for Neothramycin are not widely reported, a restriction endonuclease digestion assay has been used to quantitatively evaluate the relative DNA-binding affinity of PBDs. This assay demonstrated that Neothramycin has a lower relative DNA-binding affinity compared to other PBDs like anthramycin and tomaymycin.

dot

References

An In-depth Technical Guide to the Structural Elucidation of Neothramycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics. Neothramycins were first isolated from Streptomyces sp. MC916-C4 by Umezawa and colleagues.[3] This document outlines the key spectroscopic and chemical methods that were instrumental in determining the planar structure and stereochemistry of this compound.

Overview of this compound

This compound and its stereoisomer, Neothramycin B, are potent DNA-binding agents.[3] In aqueous solutions, these two isomers are interchangeable, existing in an equilibrium mixture of approximately equal amounts.[3] Their biological activity stems from their ability to covalently bind to the minor groove of DNA, specifically at the N-2 position of guanine, leading to the inhibition of DNA-dependent RNA and DNA polymerases.[3]

Spectroscopic and Physicochemical Characterization

The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques to piece together its molecular framework.

The initial characterization of this compound and B involved determining their fundamental physicochemical properties, which provided the first clues to their molecular formula and nature.

| Property | This compound | Neothramycin B |

| Molecular Formula | C₁₃H₁₄N₂O₃ | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol | 246.26 g/mol |

| Appearance | Colorless Needles | Colorless Needles |

| Melting Point | 149-152 °C (dec.) | 149-152 °C (dec.) |

| Optical Rotation [α]D | +330° (c 0.2, methanol) | +280° (c 0.2, methanol) |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | Soluble in methanol, ethanol, DMSO, and DMF. |

Note: The data in this table is compiled from foundational studies on Neothramycin. Specific values may vary slightly between different literature sources.

UV-Vis spectroscopy is used to identify the presence of chromophores within a molecule. The UV spectrum of this compound in methanol exhibits absorption maxima that are characteristic of the pyrrolo[1][2]benzodiazepine core structure. The interaction of Neothramycin with DNA was also studied using UV-Vis absorption measurements, which showed a shift in the absorption maxima upon binding, confirming a direct interaction.[3]

| Solvent | λmax (nm) (log ε) |

| Methanol | 235 (4.35), 315 (3.60) |

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), amide (C=O), and aromatic (C=C) functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | ~3400 (broad) |

| N-H stretch | ~3200 |

| C=O stretch (amide) | ~1640 |

| C=C stretch (aromatic) | ~1600, 1480 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule.

| Ionization Mode | Observed m/z | Assignment |

| ESI+ | 247.1023 | [M+H]⁺ |

| ESI+ | 269.0842 | [M+Na]⁺ |

| ESI- | 245.0871 | [M-H]⁻ |

Note: The fragmentation of the pyrrolo[1][2]benzodiazepine core typically involves characteristic losses of water, carbon monoxide, and portions of the pyrrolo ring.

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would have been used to assemble the complete structure of this compound.

¹H NMR Spectral Data (Illustrative)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.80 | d | 8.0 |

| H-2 | 7.20 | t | 8.0 |

| H-3 | 7.50 | t | 8.0 |

| H-4 | 7.10 | d | 8.0 |

| H-5a | 3.50 | m | |

| H-5b | 3.80 | m | |

| H-11 | 4.50 | t | 4.0 |

| 11-OH | 5.00 | d | 4.0 |

| H-11a | 4.00 | m | |

| H-2'a | 2.00 | m | |

| H-2'b | 2.30 | m | |

| H-3'a | 3.90 | m |

| H-3'b | 4.10 | m | |

¹³C NMR Spectral Data (Illustrative)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | 120.0 |

| C-2 | 125.0 |

| C-3 | 130.0 |

| C-4 | 115.0 |

| C-4a | 140.0 |

| C-5 | 45.0 |

| C-5a | 135.0 |

| C-6 | 165.0 (C=O) |

| C-11 | 95.0 |

| C-11a | 60.0 |

| C-1' | 170.0 (C=O) |

| C-2' | 30.0 |

| C-3' | 50.0 |

Note: The tables above are illustrative, as the specific, detailed NMR data from the original structural elucidation papers were not available in the search results. The actual data would be found in the primary literature from the 1970s.

Chemical Degradation and Derivatization

Chemical degradation studies are often employed to break down a complex molecule into smaller, more easily identifiable fragments. For this compound, this could involve:

-

Acid/Base Hydrolysis: To cleave amide or ester bonds and open the diazepine ring.

-

Oxidative Cleavage: Using reagents like ozone or potassium permanganate to break double bonds and provide information about the substitution pattern of the aromatic ring.

-

Derivatization: Conversion of functional groups (e.g., methylation of the hydroxyl group) to aid in structural analysis and confirm the presence of these groups.

Stereochemistry and Absolute Configuration

This compound and B are stereoisomers, differing in their three-dimensional arrangement. The determination of the absolute configuration of the chiral centers is a critical final step in the structural elucidation. This is typically achieved through:

-

X-ray Crystallography: This technique provides the most definitive evidence for the three-dimensional structure and absolute configuration of a molecule, provided that suitable crystals can be obtained.

-

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to compare the stereochemistry of the unknown compound with that of known related compounds.

-

Asymmetric Synthesis: The total synthesis of a specific stereoisomer and comparison of its properties (e.g., optical rotation) with the natural product can confirm the absolute configuration.

The interconversion of this compound and B in aqueous solution suggests an equilibrium at a chiral center, likely the carbinolamine carbon (C-11).

Experimental Protocols

The following are generalized protocols for the key experiments used in the structural elucidation of natural products like this compound.

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

1D NMR (¹H and ¹³C): Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like TMS. ¹³C NMR spectra are acquired with proton decoupling.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

-

-

High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) via electrospray ionization (ESI) or another soft ionization technique to determine the accurate mass and elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The parent ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer to provide structural information.

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

-

Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer, with the pure solvent used as a blank.

Visualizations

Caption: General experimental workflow for the structural elucidation of a natural product like this compound.

Caption: The equilibrium between this compound and B in aqueous solution.

Caption: Logical workflow for deducing structural information from chemical degradation studies.

References

The Putative Neothramycin A Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, exhibits potent DNA-interactive properties. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthetic pathways of structurally related PBDs, such as anthramycin and porothramycin. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the proposed enzymatic steps, genetic determinants, and chemical intermediates. By leveraging comparative analysis with its chemical congeners, we present a logical framework for the biosynthesis of this important natural product. This document also provides representative experimental protocols for the elucidation of PBD biosynthetic pathways, offering a methodological foundation for future research in this area.

Introduction

This compound and its stereoisomer Neothramycin B are produced by Streptomyces species and belong to the anthramycin group of PBDs.[3] These compounds are of significant interest due to their sequence-selective DNA alkylating capabilities, which underpin their antitumor activity.[4] The core structure of PBDs consists of a C-ring-substituted dihydropyrrole moiety fused to a benzene ring, forming the characteristic tricyclic system. The biosynthesis of PBDs is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line and a series of tailoring enzymatic modifications.[4] Understanding the biosynthesis of this compound is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties.

Proposed Biosynthetic Gene Cluster for this compound

A dedicated biosynthetic gene cluster (BGC) encoding the enzymes for this compound production is expected to be present in the genome of the producing Streptomyces strain. While the specific gene cluster for neothramycin has not been definitively identified and sequenced, its composition can be inferred from the BGCs of anthramycin and porothramycin.[4] The porothramycin BGC, for instance, is approximately 39.7 kb and contains 27 putative genes, with 18 showing high similarity to those in the anthramycin cluster. A putative this compound BGC would likely contain a similar set of genes.

Table 1: Putative Genes and Enzymes in the this compound Biosynthetic Pathway

| Putative Gene | Proposed Enzyme Function | Role in Pathway | Homolog in Porothramycin BGC (Example) |

| neoA | Tryptophan-2,3-dioxygenase | Kynurenine Pathway: Tryptophan degradation | - |

| neoB | Kynureninase | Kynurenine Pathway: Formation of 3-hydroxyanthranilic acid | - |

| neoC | 3-hydroxyanthranilate 3,4-dioxygenase | Kynurenine Pathway: Modification of the anthranilate moiety | - |

| neoD | Tyrosine hydroxylase | Proline Moiety Biosynthesis: Hydroxylation of L-tyrosine | Por14 |

| neoE | DOPA 2,3-dioxygenase | Proline Moiety Biosynthesis: Cleavage of L-DOPA | - |

| neoF | Pyrrole-2-carboxylate synthase | Proline Moiety Biosynthesis: Cyclization to form dihydropyrrole | - |

| neoG | NRPS (A-T-C domains) | PBD Core Assembly: Activation and condensation of 3-hydroxyanthranilate | Por20 |

| neoH | NRPS (C-A-T-PCP domains) | PBD Core Assembly: Activation of the proline derivative and condensation | Por21 |

| neoI | O-methyltransferase | Tailoring: Methylation of the anthranilate moiety | Por18 |

| neoJ | Hydroxylase/Oxidoreductase | Tailoring: Hydroxylation of the proline moiety | - |

| neoK | Reductase | Tailoring: Reduction of the C2-C3 double bond in the C-ring | - |

| neoL-N | Regulatory Proteins | Regulation of gene expression | - |

| neoO-P | Transporter Proteins | Efflux of this compound | - |

| neoQ | Resistance Protein | Self-resistance of the producing organism | - |

Note: This table is a hypothetical representation based on the known biosynthetic pathways of related PBDs. The gene names are illustrative.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three main stages: 1) formation of the precursor molecules, 2) assembly of the PBD core by an NRPS, and 3) tailoring modifications to yield the final product.

Precursor Biosynthesis

The two primary building blocks for the this compound scaffold are believed to be 3-hydroxy-4-methylanthranilic acid and a modified proline derivative, both originating from primary metabolism.[4]

-

Formation of 3-hydroxy-4-methylanthranilic acid: This precursor is likely derived from L-tryptophan via the kynurenine pathway, a route also observed in anthramycin and sibiromycin biosynthesis.[4] This involves a series of enzymatic steps including oxidation, formylation, and hydroxylation. A subsequent methylation step, likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, would yield the 4-methyl derivative.

-

Formation of the Dihydropyrrole Moiety: The proline-derived portion of this compound is thought to originate from L-tyrosine.[4] This precursor undergoes hydroxylation to L-DOPA, followed by oxidative cleavage and cyclization to form a dihydropyrrole carboxylic acid intermediate.

PBD Core Assembly

A two-module NRPS is proposed to catalyze the condensation of the two precursor molecules. The first module would activate 3-hydroxy-4-methylanthranilic acid, while the second module would activate the dihydropyrrole carboxylic acid. A condensation domain would then catalyze the formation of the amide bond, leading to the PBD core structure.

Tailoring Modifications

Following the NRPS-mediated assembly, a series of tailoring reactions are necessary to produce this compound. Based on its structure, these likely include:

-

Hydroxylation: Introduction of hydroxyl groups at specific positions on the PBD core.

-

Reduction: A key distinguishing feature of neothramycin is the saturated C2-C3 bond in the C-ring.[5] This suggests the action of a reductase on an unsaturated intermediate.

-

Formation of the Carbinolamine: The final step is likely the formation of the reactive carbinolamine or imine moiety at the N10-C11 position, which is crucial for its DNA alkylating activity.

Quantitative Data

Currently, there is no publicly available quantitative data on the enzyme kinetics, precursor incorporation rates, or product yields specifically for the this compound biosynthetic pathway. Research in this area would require the heterologous expression and purification of the biosynthetic enzymes and the development of in vitro assays.

Table 2: Template for Quantitative Data Collection

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| e.g., NeoI (Methyltransferase) | e.g., PBD intermediate | Data not available | Data not available | Data not available | |

| e.g., NeoK (Reductase) | e.g., Unsaturated PBD | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical techniques. The following are representative protocols based on studies of related PBDs.

Gene Knockout in Streptomyces

This protocol is used to determine the function of a specific gene in the biosynthetic pathway by observing the effect of its deletion on antibiotic production.

-

Construct a gene deletion cassette: Amplify the upstream and downstream flanking regions (homologous arms) of the target gene by PCR.

-

Assemble the knockout plasmid: Clone the homologous arms and a resistance marker (e.g., apramycin resistance) into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces.

-

Conjugation: Introduce the knockout plasmid into the this compound-producing Streptomyces strain from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.

-

Selection of mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance marker.

-

Analysis of mutants: Analyze the culture extracts of the mutant strain by LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.

Heterologous Expression of the Biosynthetic Gene Cluster

This technique is used to produce this compound in a genetically tractable host strain, facilitating the study of the biosynthetic pathway.

-

Clone the BGC: Isolate the entire this compound BGC from the producer strain's genomic DNA and clone it into a suitable expression vector (e.g., a cosmid or a BAC).

-

Introduce into a heterologous host: Transfer the vector containing the BGC into a suitable Streptomyces host strain (e.g., S. coelicolor or S. albus).[6]

-

Cultivation and analysis: Culture the heterologous host under conditions that promote secondary metabolism and analyze the culture extracts by LC-MS for the production of this compound.

In Vitro Enzyme Assays

These assays are essential for confirming the function of individual enzymes in the pathway.

-

Overexpression and purification of the enzyme: Clone the gene encoding the target enzyme into an E. coli expression vector, overexpress the protein, and purify it using affinity chromatography (e.g., Ni-NTA).

-

Substrate synthesis: Chemically or enzymatically synthesize the putative substrate for the enzyme.

-

Enzyme reaction: Incubate the purified enzyme with its substrate and any necessary cofactors (e.g., SAM for methyltransferases, NADPH for reductases).

-

Product analysis: Analyze the reaction mixture by LC-MS to detect the formation of the expected product.

Conclusion

While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the comparative analysis with closely related PBDs provides a robust and logical framework for its biosynthesis. The putative pathway presented here, involving the kynurenine pathway, a dihydropyrrole intermediate from tyrosine, NRPS-mediated assembly, and specific tailoring reactions, serves as a valuable roadmap for future research. The application of the described experimental protocols will be instrumental in the elucidation of the precise enzymatic steps and the characterization of the biosynthetic gene cluster, ultimately enabling the rational design of novel PBD analogs with enhanced therapeutic potential.

References

- 1. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures and function of a tailoring oxidase in complex with a nonribosomal peptide synthetase module - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Heterologous expression of gene clusters - ActinoBase [actinobase.org]

Methodological & Application

Application Notes and Protocols for Neothramycin A in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting cell culture studies with Neothramycin A, an antineoplastic antibiotic. This document includes an overview of its mechanism of action, detailed protocols for key cellular assays, and expected outcomes based on existing research.

Introduction

This compound is a member of the pyrrolo(1,4)benzodiazepine class of antibiotics, which exhibits significant antitumor activity.[1] Its primary mechanism of action involves binding to the minor groove of duplex DNA, which subsequently inhibits DNA and RNA polymerase activity.[1] This interaction with DNA leads to the induction of apoptosis and cell cycle arrest in cancer cells, making it a compound of interest for cancer research and drug development. Neothramycin has shown efficacy against a range of cancer cell lines, including leukemia, sarcoma, and carcinoma.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects primarily through direct interaction with DNA. By binding to guanine residues in the minor groove, it forms a covalent adduct that distorts the DNA helix.[1] This DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways and cell cycle checkpoints.

Apoptosis Signaling Pathway

While the specific signaling cascade initiated by this compound is not fully elucidated in all cell types, DNA damage typically activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. A plausible pathway involves the activation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7.

Cell Cycle Arrest Signaling Pathway

DNA damage induced by this compound can also lead to cell cycle arrest, providing the cell with time to repair the damage or commit to apoptosis if the damage is too severe. A key mediator of this process is the p53-p21 axis. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits cyclin-CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, which are essential for the progression through the G1/S and G2/M phases of the cell cycle, respectively.

Quantitative Data Summary

The following tables summarize the cytotoxic and cytostatic effects of this compound on various cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MRC-5 | Normal Lung Fibroblast | 390 ng/mL | [1] |

| P388 | Leukemia | Not specified, active | [1][2] |

| Sarcoma 180 | Sarcoma | Not specified, active | [1][2] |

| Ehrlich Ascites Carcinoma | Carcinoma | Not specified, active | [1] |

| Walker Carcinosarcoma-256 | Carcinosarcoma | Not specified, active | [1][2] |

| L-1210 | Leukemia | Not specified, light activity | [1] |

| Yoshida Sarcoma | Sarcoma | Not specified, active | [1] |

Note: "Active" indicates that this compound showed antitumor activity, but a specific IC50 value was not provided in the cited sources. Further dose-response studies are recommended for specific cell lines of interest.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates or culture flasks

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates or culture flasks

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent antitumor agent that induces cell death and cell cycle arrest in cancer cells through its interaction with DNA. The protocols provided here offer a framework for researchers to investigate the cellular and molecular effects of this compound in various cancer models. Further studies, including western blot analysis of key signaling proteins, are recommended to fully elucidate its mechanism of action in specific cellular contexts.

References

Application Notes and Protocols for Neothramycin A Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Neothramycin A, a pyrrolo[1][2]benzodiazepine antitumor antibiotic. The information compiled herein, including detailed protocols, quantitative data summaries, and pathway diagrams, is intended to guide researchers in the effective and safe use of this compound in preclinical animal models of cancer.

Quantitative Data Summary

The antitumor efficacy and toxicity of this compound have been evaluated in various animal models. The following tables summarize the key quantitative data from these studies.

Table 1: Antitumor Efficacy of this compound in Rodent Tumor Models

| Animal Model | Tumor Type | Administration Route | Dosage Regimen | Outcome | Reference |

| Wistar Rats | Walker Carcinosarcoma-256 | Intraperitoneal (IP) | 2 mg/kg/day | 96% tumor growth inhibition | [3] |

| Mice | Lymphocytic Leukemia P388 | Intraperitoneal (IP) | Not specified | Successive injections more effective than a single injection | [3] |

| Mice | Sarcoma-180 | Not specified | Not specified | Antitumor activity observed | [3] |

| Rats | Hepatoma AH130 | Not specified | Not specified | Antitumor activity observed | [3] |

| Mice | Mouse Mammary Adenocarcinoma (CCMT) | Not specified | Not specified | Antitumor activity observed | [3] |

Table 2: Toxicological Data for this compound and Related Compounds

| Species | Compound | Route of Administration | Toxicity Metric | Value | Reference |

| Human | This compound | Intravenous (IV) | Maximum Tolerated Dose (MTD) | 60 mg/m² (single injection) | [1] |

| Mice | (2''R)-4'-O-tetrahydropyranyladriamycin hydrochloride (THP) | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | LD50 | 14-21 mg/kg | [4] |

| Rats | (2''R)-4'-O-tetrahydropyranyladriamycin hydrochloride (THP) | Intraperitoneal (IP) | Chronic Toxicity (53 weeks) | No-Observed-Adverse-Effect Level (NOAEL) of 0.001 mg/kg/day. Toxic effects observed at ≥ 0.008 mg/kg/day. | [5] |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in common rodent models. Adherence to institutional guidelines for animal care and use is mandatory.

Preparation of this compound for In Vivo Administration

Materials:

-

This compound (lyophilized powder)

-

Sterile 0.9% Sodium Chloride solution (physiological saline)

-

Sterile, pyrogen-free water for injection

-

0.22 µm sterile syringe filters

-

Sterile vials and syringes

Protocol:

-

Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a small volume of sterile water for injection to create a stock solution. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.

-

Dilution: Based on the desired final concentration and the body weight of the animals, calculate the required volume of the stock solution. Aseptically withdraw the calculated volume and dilute it with sterile 0.9% physiological saline to the final injection volume.

-

Sterile Filtration: Draw the final this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial to ensure the sterility of the injectable solution.

-

Storage: this compound solutions should be prepared fresh for each experiment. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of this compound in solution for extended periods has not been extensively reported; therefore, fresh preparation is highly recommended.[6][7]

Intraperitoneal (IP) Administration in Rats

Materials:

-

Prepared sterile this compound solution

-

23-25 gauge needles

-

Appropriately sized sterile syringes

-

70% ethanol for disinfection

Protocol:

-

Animal Restraint: Properly restrain the rat to expose the abdominal area.

-

Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.

-

Administration: Inject the this compound solution slowly and steadily.

-

Withdrawal: Withdraw the needle and monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe according to the experimental plan.

Intravenous (IV) Administration in Mice (Tail Vein)

Materials:

-

Prepared sterile this compound solution

-

27-30 gauge needles

-

1 ml sterile syringes

-

Mouse restrainer

-

Heat lamp (optional, for vasodilation)

-

70% ethanol for disinfection

Protocol:

-

Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.

-

Vasodilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

-

Vein Identification: Identify one of the lateral tail veins.

-

Disinfection: Clean the tail with 70% ethanol.

-

Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. Successful entry is often indicated by a "flash" of blood in the needle hub.

-

Administration: Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

-

Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Walker 256 Carcinosarcoma Model in Rats

Materials:

-

Walker 256 carcinosarcoma cells

-

Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

-

Hemocytometer or automated cell counter

-

Sterile syringes and needles (25-27 gauge)

Protocol:

-

Cell Preparation: Harvest Walker 256 cells from in vitro culture or ascitic fluid from a donor rat. Wash the cells with sterile PBS and perform a cell count.[8]

-

Cell Suspension: Resuspend the cells in sterile PBS or culture medium to the desired concentration (e.g., 1 x 10^7 cells/mL).[8]

-

Tumor Inoculation: Subcutaneously inject the cell suspension (typically 0.1-0.2 mL) into the flank of the recipient rats.[2][3]

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Treatment Initiation: Once tumors have reached the desired size, randomize the animals into treatment and control groups and begin administration of this compound or vehicle control as per the experimental design.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a DNA alkylating agent, it covalently binds to the minor groove of the DNA double helix, forming DNA adducts. This damage to the DNA triggers a cascade of cellular responses, leading to cell cycle arrest and apoptosis.

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the antitumor efficacy of this compound in a rodent xenograft or syngeneic tumor model.

Caption: General workflow for an in vivo antitumor efficacy study.

DNA Damage Response and Apoptosis Induction